UNC1999

概要

説明

UNC1999は、ヒストンリジンN-メチルトランスフェラーゼEZH2およびEZH1の強力かつ選択的な阻害剤です。これらの酵素は、リジン27(H3K27)でのヒストンH3のメチル化を介した遺伝子発現の調節において重要な役割を果たしています。EZH2の異常な活性は、さまざまな癌の発症および進行に関連しています。 This compoundは、EZH2とEZH1の生物学的機能を研究し、それらを治療標的として探求するための化学プローブとして開発されました .

準備方法

合成経路と反応条件

UNC1999の合成には、市販の出発物質から始まる複数のステップが含まれます反応条件には、通常、カップリング反応用のパラジウム触媒などの有機溶媒、触媒、試薬の使用が含まれます .

工業生産方法

This compoundの特定の工業生産方法は広く文書化されていませんが、合成は、スケールアップのために最適化された、ラボ環境で使用されるものと同様の経路に従う可能性があります。 これには、大規模反応器、効率的な精製技術、および高純度と高収率を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

UNC1999は、主に置換反応、特にインダゾール核の形成とピペラジン部分のカップリングにおいて起こります。 合成プロセス中、酸化および還元ステップも含まれます .

一般的な試薬と条件

This compoundの合成に使用される一般的な試薬には、パラジウム触媒、ジメチルホルムアミド(DMF)やエタノールなどの有機溶媒、およびさまざまなカップリング剤が含まれます。 反応は、通常、不要な副反応を防ぐために不活性雰囲気下で行われます .

生成される主な生成物

This compoundの合成中に生成される主な生成物は、最終化合物自体であり、これはその高純度と特定の分子構造によって特徴付けられます。 副生成物は、反応条件と精製ステップを慎重に制御することで最小限に抑えられます .

科学研究への応用

This compoundは、遺伝子調節と癌生物学におけるEZH2とEZH1の役割を研究するために、科学研究で広く使用されてきました。H3K27のメチル化を効果的に阻害することが示されており、遺伝子発現と細胞機能の変化につながります。 研究では、癌細胞における抗増殖、細胞分化、およびアポトーシスの誘導におけるその可能性が示されており、癌研究における貴重なツールとなっています .

癌研究における応用のほかに、this compoundは、幹細胞生物学、発生、およびエピジェネティック調節における役割など、EZH2とEZH1のより広範な生物学的機能を探求するために使用されてきました。 その高い選択性と効力は、さまざまな生物学的状況でこれらの酵素を研究するための理想的な化学プローブとなっています .

科学的研究の応用

A. Hematological Malignancies

UNC1999 has shown promising results in preclinical models of hematological cancers, particularly those involving MLL-rearranged leukemia. Studies have indicated that oral administration of this compound prolongs survival in murine models bearing MLL-AF9 leukemia by inducing differentiation and apoptosis in leukemic cells . The compound effectively reduced H3K27me3 levels, leading to the activation of tumor suppressor genes such as Cdkn2a.

B. Multiple Myeloma

In studies involving multiple myeloma, this compound demonstrated significant anti-tumor effects. When administered to mice with 5T33MM cells, it resulted in decreased tumor load and altered metabolic profiles in responsive cell lines . The combination of this compound with proteasome inhibitors has shown synergistic effects, enhancing anti-myeloma activity .

C. Bladder Cancer

Research indicates that this compound inhibits proliferation and migration of bladder cancer cells, suggesting its potential as a therapeutic agent in treating this malignancy .

Comparative Efficacy with Other Inhibitors

This compound is often compared with other EZH2 inhibitors such as GSK126 and EPZ-6438 (Tazemetostat). While all these compounds target EZH2, this compound's unique properties include its oral bioavailability and dual inhibition of both EZH2 and EZH1, providing a broader therapeutic scope .

Summary of Key Findings

| Study Focus | Model/Cell Line | Key Findings |

|---|---|---|

| MLL-Rearranged Leukemia | Murine model | Prolonged survival; induced differentiation |

| Multiple Myeloma | 5T33MM murine model | Reduced tumor load; altered metabolic profile |

| Bladder Cancer | Bladder cancer cells | Decreased proliferation and migration |

作用機序

UNC1999は、EZH2とEZH1の補因子S-アデノシル-L-メチオニン(SAM)結合部位を競合的に阻害することにより、その効果を発揮します。この阻害は、H3K27のメチル化を防ぎ、クロマチン構造と遺伝子発現の変化につながります。 この化合物は、EZH2とEZH1に対して非常に選択的であり、他のメチルトランスフェラーゼやタンパク質に対するオフターゲット効果は最小限です .

類似化合物との比較

UNC1999は、他の類似の化合物と比較して、EZH2とEZH1に対する高い選択性と効力においてユニークです。いくつかの類似の化合物には以下が含まれます。

UNC2400: 実験で陰性対照として使用される、this compoundのジメチル化バージョン。

GSK126: 癌研究で同様の用途を持つ、もう1つのEZH2阻害剤。

EPZ-6438(タゼメトスタット): 特定の癌の治療に使用される、臨床的に承認されたEZH2阻害剤 .

This compoundは、経口バイオアベイラビリティとEZH2とEZH1の両方を阻害する能力において際立っており、これらの酵素の生物学的機能とその治療標的としての可能性を研究するための汎用性の高いツールとなっています .

生物活性

UNC1999 is a potent and selective inhibitor of the lysine methyltransferases EZH2 and EZH1, which are crucial components of the Polycomb Repressive Complex 2 (PRC2). This compound has garnered significant attention in cancer research due to its ability to modulate epigenetic marks, particularly the trimethylation of histone H3 at lysine 27 (H3K27me3), which is often associated with gene silencing in various malignancies. Below, we explore the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound functions primarily as a SAM-competitive inhibitor , targeting the enzymatic activity of EZH2 and EZH1. The compound exhibits high potency with IC50 values of approximately 10 nM for EZH2 and 45 nM for EZH1, demonstrating significant selectivity over other methyltransferases and non-epigenetic targets .

Key Findings:

- Inhibition of H3K27me3: this compound effectively reduces levels of H3K27me3 in various cell lines, which correlates with its ability to induce gene derepression .

- Selectivity Profile: In assays against 50 kinases and 44 GPCRs, this compound showed minimal inhibition (<20% at 10,000 nM), underscoring its specificity for EZH2/EZH1 .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cell viability and self-renewal in cancer stem cells. For instance, treatment with this compound resulted in a dose-dependent reduction in viable cell numbers in brain tumor initiating cells (BTICs) after 72 hours .

Table 1: Effects of this compound on Cell Viability and Self-Renewal

| Concentration (μM) | Cell Viability (% Reduction) | Sphere Formation (Count Reduction) |

|---|---|---|

| 2 | 30% | 20% |

| 4 | 50% | 60% |

| 5 | 70% | Complete Abrogation |

In Vivo Studies

In vivo efficacy has been assessed using murine models. For example, in a study involving the 5T33MM syngeneic murine model , administration of this compound at doses of 150 mg/kg led to a significant reduction in tumor burden and H3K27me3 levels in bone marrow plasma cells .

Case Study: Efficacy in MLL-Rearranged Leukemia

A notable case study involved mice bearing MLL-AF9 leukemia, where this compound treatment resulted in prolonged survival compared to controls. The compound induced specific gene expression changes associated with differentiation and apoptosis while reducing H3K27me3 levels significantly .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is orally bioavailable. Following oral administration at 150 mg/kg , plasma concentrations were approximately 7 μM , while brain concentrations were about 0.5 μM . Although the brain concentration was lower than the effective IC50 observed in vitro, tumor concentrations reached approximately 13 μM .

Summary of Biological Effects

The biological effects of this compound can be summarized as follows:

- Potent Inhibition: Strong inhibition of EZH2/EZH1 leading to reduced H3K27me3 levels.

- Cell Death Mechanisms: Induces autophagy rather than apoptosis or necroptosis as a mechanism for cell death in certain cancer types .

- Selective Targeting: Minimal off-target effects on other epigenetic modifiers or kinases.

特性

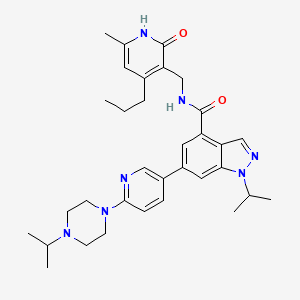

IUPAC Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O2/c1-7-8-24-15-23(6)37-33(42)28(24)19-35-32(41)27-16-26(17-30-29(27)20-36-40(30)22(4)5)25-9-10-31(34-18-25)39-13-11-38(12-14-39)21(2)3/h9-10,15-18,20-22H,7-8,11-14,19H2,1-6H3,(H,35,41)(H,37,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJNKUOXBZSZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099939 | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431612-23-5 | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431612-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。